Cas no 77-86-1 (Tris(hydroxymethyl)aminoethane)

Tris(hydroxymethyl)aminoethane (also known as TRIS) is a versatile polyol compound exhibiting high solubility in water and moderate stability across various pH ranges. Its primary applications include serving as a buffering agent, stabilizing reagents, and facilitating protein denaturation in biochemical assays, owing to its unique chemical properties.
Tris(hydroxymethyl)aminoethane structure
77-86-1 structure
商品名:Tris(hydroxymethyl)aminoethane
CAS番号:77-86-1
MF:C4H11NO3
メガワット:121.1350
MDL:MFCD00004679
CID:34092
PubChem ID:6503

Tris(hydroxymethyl)aminoethane 化学的及び物理的性質

名前と識別子

    • Tris(hydroxymethyl)aminoethane
    • 2-Amino-2-hydroxymethyl-1,3-propanediol
    • TRIS
    • Tromethamine
    • Tromethane
    • tris(hydroxyme.)aminomethane
    • trizma base
    • Trometamol
    • tri(hydroxymethyl)methylamine
    • Trihydroxymethyl Aminomethane
    • Tris, Ultra Pure
    • Tris(hydroxymethyl)aminomethane, Ultra Pure
    • Tris, Pure Tris(hydroxymethyl)aminomethane, Pure
    • Tris(hydroxymethyl)aminomethane, Technical Grade
    • Tris, Tissue Culture Tested Tris(hydroxymethyl)aminomethane, Tissue Culture Tested
    • Tris, Alcohol Free Tris(hydroxymethyl)aminomethane, Alcohol Free
    • Tris(hydroxymethyl)aminomethane
    • Tris(hydroxymethyl)aminomethane [for Electrophoresis]
    • trimethylaminomethane
    • 2-Amino-2-(hydroxymethyl)-1,3-propanediol
    • 2-Amino-2-(hydroxymethyl)-1,3-propanediol(Technical)
    • 2M Tris(hydroxymethyl)aminomethane
    • Tri(hydroxymethyl)aminomethane
    • TRIS base
    • TRIS 1.5M pH 8.8
    • TRIS 2M SOLUTION pH 7.5
    • TRIS 2M SOLUTION pH 7.8
    • Pehanorm
    • riladyl
    • Talatrol
    • THAM
    • Tham-E
    • thamset
    • Tris,2M pH 7.5
    • Tris,2M pH 7.8
    • Tris-base
    • TRISMAT
    • Trizma
    • EPX-152
    • amino-2-(hydroxymethyl)-1,3-propanediol, 2-
    • Trimethylolaminomethane
    • 三羟甲基氨基甲烷
    • Tris (hydroxymethyl) aminoethane
    • Trisamine
    • 2-Amino-2-(hydroxymethyl)propane-1,3-diol
    • Tris buffer
    • Trisaminol
    • Trisamin
    • Trispuffer
    • Tutofusin tris
    • Tris-steril
    • Apiroserum Tham
    • Addex-tham
    • Tris, free base
    • 1,3-Propanediol, 2-amino-2-(hydroxymethyl)-
    • Tris Amino
    • Aminotrimethylolmethane
    • Aminotris(hydroxymethyl)methane
    • Tris (buffering agent)
    • THAM-
    • 0.5M Tris-HCl
    • 1.5M Tris-HCl
    • Tris (hydroxymethyl)aminomethane
    • PB47623
    • Trizma(R) base, puriss. p.a., buffer substance, >=99.5%
    • Trizma(R) base, >=99.0% (T)
    • SMR000059179
    • TRIS-buffered saline (TBS, 10X) pH 7.6
    • TRIS-buffered saline (TBS, 10X) pH 7.4
    • Trizma(R) base, BioUltra, for molecular biology, >=99.8% (T)
    • NCGC00257164-01
    • NCGC00159412-03
    • Caswell No. 036
    • tris hydroxymethyl aminomethane
    • DS-014869
    • Tris acidimetric, NIST(R) SRM(R) 723e
    • CS-0201542
    • Trometamol (JAN/INN)
    • BCP05578
    • Tris(hydroxymethyl)aminomethane, ACS reagent, >=99.8%
    • HSDB 3408
    • Tox21_111645
    • NSC6365
    • 1,1,1-tris(hydroxymethyl)methanamine
    • Tox21_303167
    • TROMETAMOL (EP MONOGRAPH)
    • 83147-39-1
    • 2-amino-2-(hydroxyl-methyl)propane-1,3-diol
    • tris (hydroxymethyl) methylamine
    • UNII-023C2WHX2V
    • CHEMBL1200391
    • Triladyl
    • 2-(Hydroxymethyl)-2-amino-1,3-propanediol
    • SR-01000944234-1
    • 136760-04-8
    • C07182
    • MFCD00004679
    • 77-86-1
    • 1gng
    • Oprea1_677781
    • tris-amine
    • Tromethamine, meets USP testing specifications
    • Trizma(R) base, Primary Standard and Buffer, >=99.9% (titration), crystalline
    • HY-D0227D
    • DTXCID503723
    • Methylamine,1,1-tris(hydroxymethyl)-
    • 1,1,1-Tris(hydroxymethyl)-methylamine
    • THAM (TN)
    • TROMETHAMINE [VANDF]
    • J-610076
    • BP-13394
    • M02623
    • NCGC00159412-02
    • CS-0201543
    • TROMETAMOL [JAN]
    • WP QUAT (STRONG ANION EXCHANGER)
    • Tris-hydroxymethyl-aminomethan
    • 2-amino-2-methylol-propane-1,3-diol
    • DA-58763
    • EN300-21687
    • Tris(hydroxymethyl)aminomethane, Molecular Biology Grade
    • D00396
    • Trizma(R) base, certified reference material for titrimetry, certified by BAM, according to ISO 17025, >=99.5%
    • (tris(hydroxymethyl)aminomethane)
    • TROMETHAMINE [II]
    • Tox21_201646
    • Trizma(R) base, >=99.9% (titration), crystalline
    • TROMETAMOL [MART.]
    • Trometamole
    • Tris(hydroxymethyl)methylamine
    • 126850-08-6
    • NSC 6365
    • DTXSID2023723
    • 126850-05-3
    • NSC65434
    • TROMETAMOL [EP MONOGRAPH]
    • MFCD00132476
    • B05XX02
    • Trometamol [INN]
    • TROMETHAMINE [USP-RS]
    • NCGC00259195-01
    • Tromethamin
    • Tro.meta.mole
    • T2516
    • GTPL7328
    • STR03166
    • .beta.-D-ribo-Hexopyranose, 1,6-anhydro-3-deoxy-2-O-(1-methylethyl)-4-O-(phenylmethyl)-
    • Tromethamine (USP)
    • Trigmo base
    • AKOS000121321
    • 023C2WHX2V
    • Tris(hydroxymethyl)aminomethane, ultrapure
    • Tris-Amino
    • TROMETHAMINE [MI]
    • 2-(Hydroxymethyl)-2-amino-1, 3-propanediol
    • Methylamine, 1,1,1-tris(hydroxymethyl)-
    • AB00443859_03
    • 79261-03-3
    • Tris(hydroxymethyly)amino methane
    • Trizma(R) base, BioXtra, pH 10.5-12.0 (1 M in H2O), >=99.9% (titration)
    • SW219208-1
    • CS-0201544
    • Tris(hydroxymethyl)aminomethane, p.a., ACS reagent, 99.8%
    • NCIOpen2_001720
    • B05BB03
    • Tris-(hydroxymethyl)-aminomethane
    • W-104296
    • EP, USP, for cell culture test, inverted exclamation markY 99.9% (T)
    • Tris(hydroxymethyl)aminomethane, JIS special grade, >=99.0%
    • ABX (ANTIBODY EXCHANGER)
    • TROMETHAMINE [USP MONOGRAPH]
    • 2-Amino-2-hydroxymethylpropanediol
    • Tris(hydroxymethyl)aminomethane, Electrophoresis Grade
    • TRIS-buffered saline (TBS, 10X, high salt) pH 7.4
    • NSC-65434
    • CS-W018524
    • Tromethamine, Pharmaceutical Secondary Standard; Certified Reference Material
    • Trometamolum
    • THAM-E COMPONENT TROMETHAMINE
    • NCGC00159412-04
    • Tromethamine (USAN:USP)
    • Trometamol(Tris), inverted exclamation markY99.5%
    • F0001-1979
    • Trizma(R) base, anhydrous, free-flowing, Redi-Dri(TM), >=99.9%
    • Tris(hydroxymethyl)aminomethane ACS grade
    • SR-01000944234
    • TRS
    • 126850-03-1
    • WLN: Q1XZ1Q1Q
    • HY-D0227E
    • tris-(hydroxymethyl)methylamine
    • TRIS(HYDROXY-D-METHYL)AMINO-D2-METHANE, 98 ATOM % D
    • trishydroxymethylmethylamine
    • Tris(Hydroxymethyl)-Aminomethane
    • Z104509094
    • Tromethanmin
    • TROMETHAMINE (USP MONOGRAPH)
    • trometamolo
    • NCGC00159412-05
    • TROMETHAMINE [ORANGE BOOK]
    • 1h4n
    • MLS000028643
    • AMINO (NH2) NARROW-PORE MEDIA-NORMAL PHASE
    • Tris (hydroxymethyl)aminoethane
    • NS00002396
    • Tris-Base, molecular biology grade
    • BBL000011
    • tris(hydroxymethyl) aminomethane
    • STK379529
    • Trometamolum (INN-Latin)
    • 2-amino-2-(hydroxymethyl) propane-1,3-diol
    • 4-Anilino-1-(2-hydroxyethylamino)anthracene-9,11-dione
    • Tromethamine [USAN]
    • propane, 2-amino-1,3-dihydroxy-2-hydroxymethyl-
    • HMS3652L05
    • tris-(hydroxymethyl)-amino-methane
    • Trizma(R) base, BioUltra, >=99.8% (T)
    • s4176
    • AB00443859_04
    • Tromethamolum
    • Methanamine, 1,1,1-tris(hydroxymethyl)-
    • Methanamine,1,1-tris(hydroxymethyl)-
    • Trizma(R) base, Vetec(TM) reagent grade, >=99%
    • Trometamol(Tris),for molecular biology
    • 126850-06-4
    • TROMETAMOL (MART.)
    • Trometamol(Tris),Proteomics Grade
    • [tris(hydroxymethyl)aminomethane]
    • Tris(hydroxymethyl)aminomethane, ACS reagent, 99.9%
    • DB-091324
    • DB03754
    • Trometamol (part of FOSFOMYCIN TROMETAMOL)
    • Trometamol, European Pharmacopoeia (EP) Reference Standard
    • Trometamolum [INN-Latin]
    • Tris(hydroxymethyl)methanamine
    • TROMETHAMINE (USP-RS)
    • Tris(hydroxymethyl)aminomethane, ultrapure grade, >=99.9%
    • SBI-0653855.0001
    • HMS3885H09
    • Tris(hydroxymethyl)aminomethane, >=99.8%
    • BRD-K47978074-001-03-2
    • tris (hydroxymethyl) aminomethane
    • 2-Amino-2-methylol-1,3-propanediol
    • Tox21_111645_1
    • Tris(hydroxymethyl)aminomethane, >=99%
    • Q413961
    • TRIS Ultrapure, EP
    • Tris-hydroxymethylaminomethane
    • 1, 2-amino-2-(hydroxymethyl)-
    • 2-amino-2-[hydroxymethyl]-1,3-propandiol
    • EPA Pesticide Chemical Code 083901
    • Tris buffertris-hydroxymethyl-aminomethan
    • tris-hydroxymethyl-methylamine
    • CHEBI:9754
    • Sigma 7-9(R), >=99% (titration), crystalline
    • HY-D0227C
    • BRD-K47978074-001-02-4
    • 1,1,1-tris(hydroxymethyl)methylamine
    • 2-Amino-2-(hydroxymethyl)-1,3-propanediol;
    • InChI=1/C4H11NO3/c5-4(1-6,2-7)3-8/h6-8H,1-3,5H
    • TROMETHAMINE [HSDB]
    • P17498
    • TRIS-buffered saline (TBS, 10X) pH 8.0
    • TRIS-buffered saline (TBS, 10X) pH 7.4, for Western blot
    • Trizma(R) base, tested according to Ph.Eur.
    • trishydroxymethyl aminomethane
    • Trizma(R) base, BioPerformance Certified, meets EP, USP testing specifications, cell culture tested, >=99.9% (titration)
    • CAS-77-86-1
    • Tromethamine, United States Pharmacopeia (USP) Reference Standard
    • NSC-6365
    • CCG-214012
    • bakerbond(tm) cyano (cn)
    • TROMETHAMINE COMPONENT OF THAM-E
    • Trizma(R) base, cell culture tested, >=99.9% (titration), crystalline
    • Methanamine, 1, 1,1-tris(hydroxymethyl)-
    • tris-buffer
    • Tro.meta.mol
    • TROMETAMOL [WHO-DD]
    • Tromethamine [USAN:USP]
    • SCHEMBL975
    • NCIOpen2_000263
    • TRIS-buffered saline (TBS, 20X) pH 7.4
    • TROMETHAMINE (II)
    • A0321
    • Tris-hydroxymethyl-aminomethan [German]
    • tris(hydroxymethyl)amino methane
    • EC 201-064-4
    • HY-D0227
    • EINECS 201-064-4
    • 2-amino-2-hydroxymethyl-propane-1
    • 2-Amino-2-(hydroxymethyl)-propane-1,3-diol
    • Trizma(R) base, puriss. p.a., >=99.7% (T)
    • AI3-03948
    • tris base solution
    • Aminotri(hydroxymethyl)methane
    • MDL: MFCD00004679
    • インチ: 1S/C4H11NO3/c5-4(1-6,2-7)3-8/h6-8H,1-3,5H2
    • InChIKey: LENZDBCJOHFCAS-UHFFFAOYSA-N
    • ほほえんだ: O([H])C([H])([H])C(C([H])([H])O[H])(C([H])([H])O[H])N([H])[H]
    • BRN: 741883

計算された属性

  • せいみつぶんしりょう: 121.07400
  • どういたいしつりょう: 121.074
  • 同位体原子数: 0
  • 水素結合ドナー数: 4
  • 水素結合受容体数: 4
  • 重原子数: 8
  • 回転可能化学結合数: 3
  • 複雑さ: 54
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 86.7
  • 疎水性パラメータ計算基準値(XlogP): -2.9
  • 互変異性体の数: 何もない
  • ひょうめんでんか: 0

じっけんとくせい

  • 色と性状: 白色結晶または粉末
  • 密度みつど: 1,353 g/cm3
  • ゆうかいてん: 167-172 °C (lit.)
  • ふってん: 219-220 °C/10 mmHg(lit.)
  • フラッシュポイント: 219-220°C/10mm
  • 屈折率: 1.4170 (estimate)
  • PH値: 10.5-12.0(4 m in water, 25 °C)
  • ようかいど: H2O: 4 M at 20 °C, clear, colorless
  • すいようせい: 550G/L(25ºC)
  • あんていせい: Stable. Incompatible with bases, strong oxidizing agents. Protect from moisture.
  • PSA: 86.71000
  • LogP: -1.63890
  • マーカー: 9772
  • 酸性度係数(pKa): 8.1(at 25℃)
  • ようかいせい: エタノールと水に溶解し、酢酸エチル、ベンゼンに微溶解し、エーテル、四塩化炭素に不溶である。
  • じょうきあつ: 0.0±1.8 mmHg at 25°C
  • かんど: Hygroscopic

Tris(hydroxymethyl)aminoethane セキュリティ情報

Tris(hydroxymethyl)aminoethane 税関データ

  • 税関コード:29221980
  • 税関データ:

    中国税関コード:

    2922199090

    概要:

    2922199090。他のアミノアルコール及びそのエーテル、エステル及びその塩(酸素含有基を1つ以上含む場合を除く)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき

    要約:

    2922199090.1種以上の酸素官能基を含むアミノアルコール以外のアミノアルコール、それらのエーテル及びエステル、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

Tris(hydroxymethyl)aminoethane 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
T110602-500g
Tris(hydroxymethyl)aminoethane
77-86-1 ,≥99.9%(T)
500g
¥1441.90 2023-09-01
SHENG KE LU SI SHENG WU JI SHU
sc-3715-500g
Tris base,
77-86-1 ≥99%
500g
¥248.00 2023-09-05
SHENG KE LU SI SHENG WU JI SHU
sc-3715B-5kg
Tris base,
77-86-1 ≥99%
5kg
¥1888.00 2023-09-05
SHENG KE LU SI SHENG WU JI SHU
sc-3715C-10kg
Tris base,
77-86-1 ≥99%
10kg
¥4182.00 2023-09-05
Enamine
EN300-21687-1.0g
2-amino-2-(hydroxymethyl)propane-1,3-diol
77-86-1 95%
1.0g
$26.0 2023-07-10
Enamine
EN300-21687-10.0g
2-amino-2-(hydroxymethyl)propane-1,3-diol
77-86-1 95%
10.0g
$32.0 2023-07-10
TRC
T892600-50g
Tromethamine
77-86-1
50g
$ 51.00 2023-09-05
abcr
AB119984-100 g
Tris(hydroxymethyl)aminomethane, 99%; .
77-86-1 99%
100 g
€54.50 2023-07-20
BAI LING WEI Technology Co., Ltd.
3718102-1KG
Tris(hydroxymethyl)aminomethane electrophoresis grade
77-86-1
1KG
¥ 1220 2022-04-26
BAI LING WEI Technology Co., Ltd.
BI2888-1Kg
Tris Ultrapure
77-86-1
1Kg
¥ 836 2022-04-26

Tris(hydroxymethyl)aminoethane 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Aluminum chloride Solvents: Dichloromethane ,  Nitromethane ;  20 min, 0 °C
1.2 5 h, 0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water
1.4 Reagents: Hydrogen bromide Solvents: Water ;  45 °C; 3 h, 45 °C → 21 °C
2.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dimethylformamide ;  rt → 10 °C; 3 h, 10 °C
2.2 10 °C; 2 h, 10 °C → 25 °C
2.3 Solvents: Water ;  25 °C → 40 °C
3.1 Reagents: Potassium hydroxide Catalysts: trans-N,N′-Dimethyl-1,2-cyclohexanediamine Solvents: Acetonitrile ,  Water ;  1 h, 20 °C
3.2 Catalysts: Cuprous iodide ;  18 h, 20 °C → 75 °C
4.1 Reagents: Tetraethylammonium iodide ,  Tripotassium phosphate Solvents: Acetonitrile ,  Dichloromethane ;  21 h, 40 - 45 °C
5.1 Solvents: Acetone ,  Water
リファレンス
Synthesis of the 6-Azaindole Containing HIV-1 Attachment Inhibitor Pro-Drug, BMS-663068
Chen, Ke; et al, Journal of Organic Chemistry, 2014, 79(18), 8757-8767

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Tripotassium phosphate Catalysts: Tetraethylammonium iodide Solvents: Acetonitrile ;  45 °C
2.1 Reagents: Acetic acid Solvents: Acetone ,  Water ;  35 °C
リファレンス
Preparation of the HIV Attachment Inhibitor BMS-663068. Part 2. Strategic Selections in the Transition from an Enabling Route to a Commercial Synthesis
Chen, Ke; et al, Organic Process Research & Development, 2017, 21(8), 1110-1121

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dimethylformamide ;  rt → 10 °C; 3 h, 10 °C
1.2 10 °C; 2 h, 10 °C → 25 °C
1.3 Solvents: Water ;  25 °C → 40 °C
2.1 Reagents: Potassium hydroxide Catalysts: trans-N,N′-Dimethyl-1,2-cyclohexanediamine Solvents: Acetonitrile ,  Water ;  1 h, 20 °C
2.2 Catalysts: Cuprous iodide ;  18 h, 20 °C → 75 °C
3.1 Reagents: Tetraethylammonium iodide ,  Tripotassium phosphate Solvents: Acetonitrile ,  Dichloromethane ;  21 h, 40 - 45 °C
4.1 Solvents: Acetone ,  Water
リファレンス
Synthesis of the 6-Azaindole Containing HIV-1 Attachment Inhibitor Pro-Drug, BMS-663068
Chen, Ke; et al, Journal of Organic Chemistry, 2014, 79(18), 8757-8767

ごうせいかいろ 4

はんのうじょうけん
1.1 Catalysts: Acetic acid Solvents: Acetone ,  Water ;  rt → 34 °C; 11 h, 34 °C; 34 °C → 20 °C; 0.5 - 1.5 h, 20 °C
リファレンス
Preparation of the HIV Attachment Inhibitor BMS-663068. Part 9. Active Pharmaceutical Ingredient Process Development and Powder Properties
La Cruz, Thomas E. ; et al, Organic Process Research & Development, 2017, 21(8), 1174-1185

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Tetraethylammonium iodide ,  Tripotassium phosphate Solvents: Acetonitrile ,  Dichloromethane ;  21 h, 40 - 45 °C
2.1 Solvents: Acetone ,  Water
リファレンス
Synthesis of the 6-Azaindole Containing HIV-1 Attachment Inhibitor Pro-Drug, BMS-663068
Chen, Ke; et al, Journal of Organic Chemistry, 2014, 79(18), 8757-8767

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Aluminum chloride Solvents: Dichloromethane ,  Nitromethane ;  0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  20 °C
2.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Acetonitrile
3.1 Reagents: Potassium hydroxide ,  trans-N,N′-Dimethyl-1,2-cyclohexanediamine Catalysts: Cuprous iodide Solvents: Acetonitrile ,  Water ;  12 h, 78 °C
3.2 Reagents: Lithium bromide
4.1 Reagents: Tripotassium phosphate Catalysts: Tetraethylammonium iodide Solvents: Acetonitrile ;  45 °C
5.1 Reagents: Acetic acid Solvents: Acetone ,  Water ;  35 °C
リファレンス
Preparation of the HIV Attachment Inhibitor BMS-663068. Part 2. Strategic Selections in the Transition from an Enabling Route to a Commercial Synthesis
Chen, Ke; et al, Organic Process Research & Development, 2017, 21(8), 1110-1121

ごうせいかいろ 7

はんのうじょうけん
リファレンス
Process for synthesizing phosphonomycin monotrometamol salt
, China, , ,

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Lithium bromide
2.1 Reagents: Tripotassium phosphate Catalysts: Tetraethylammonium iodide Solvents: Acetonitrile ;  45 °C
3.1 Reagents: Acetic acid Solvents: Acetone ,  Water ;  35 °C
リファレンス
Preparation of the HIV Attachment Inhibitor BMS-663068. Part 2. Strategic Selections in the Transition from an Enabling Route to a Commercial Synthesis
Chen, Ke; et al, Organic Process Research & Development, 2017, 21(8), 1110-1121

ごうせいかいろ 9

はんのうじょうけん
1.1 Solvents: Acetone ,  Water
リファレンス
Synthesis of the 6-Azaindole Containing HIV-1 Attachment Inhibitor Pro-Drug, BMS-663068
Chen, Ke; et al, Journal of Organic Chemistry, 2014, 79(18), 8757-8767

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Chlorosulfonic acid
1.2 -
2.1 Reagents: Tripotassium phosphate Catalysts: Tetraethylammonium iodide Solvents: Acetonitrile ;  45 °C
3.1 Reagents: Acetic acid Solvents: Acetone ,  Water ;  35 °C
リファレンス
Preparation of the HIV Attachment Inhibitor BMS-663068. Part 2. Strategic Selections in the Transition from an Enabling Route to a Commercial Synthesis
Chen, Ke; et al, Organic Process Research & Development, 2017, 21(8), 1110-1121

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Acetonitrile
2.1 Reagents: Potassium hydroxide ,  trans-N,N′-Dimethyl-1,2-cyclohexanediamine Catalysts: Cuprous iodide Solvents: Acetonitrile ,  Water ;  12 h, 78 °C
2.2 Reagents: Lithium bromide
3.1 Reagents: Tripotassium phosphate Catalysts: Tetraethylammonium iodide Solvents: Acetonitrile ;  45 °C
4.1 Reagents: Acetic acid Solvents: Acetone ,  Water ;  35 °C
リファレンス
Preparation of the HIV Attachment Inhibitor BMS-663068. Part 2. Strategic Selections in the Transition from an Enabling Route to a Commercial Synthesis
Chen, Ke; et al, Organic Process Research & Development, 2017, 21(8), 1110-1121

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Tripotassium phosphate ,  Phosphorus(1+), bromotri-1-pyrrolidinyl-, (T-4)-, hexafluorophosphate(1-) (1:1) Solvents: (Trifluoromethyl)benzene ;  3 h, 20 °C; 2 h, 50 °C
1.2 Reagents: Sodium hydroxide Solvents: Isopropanol ;  80 °C
2.1 Reagents: Aluminum chloride Solvents: Dichloromethane ,  Nitromethane ;  0 °C
2.2 Reagents: Sodium hydroxide Solvents: Water ;  20 °C
3.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Acetonitrile
4.1 Reagents: Potassium hydroxide ,  trans-N,N′-Dimethyl-1,2-cyclohexanediamine Catalysts: Cuprous iodide Solvents: Acetonitrile ,  Water ;  12 h, 78 °C
4.2 Reagents: Lithium bromide
5.1 Reagents: Tripotassium phosphate Catalysts: Tetraethylammonium iodide Solvents: Acetonitrile ;  45 °C
6.1 Reagents: Acetic acid Solvents: Acetone ,  Water ;  35 °C
リファレンス
Preparation of the HIV Attachment Inhibitor BMS-663068. Part 2. Strategic Selections in the Transition from an Enabling Route to a Commercial Synthesis
Chen, Ke; et al, Organic Process Research & Development, 2017, 21(8), 1110-1121

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Cumene hydroperoxide ,  Methanesulfonyl chloride Solvents: Methanol ;  2 h, 30 °C; 30 °C → 20 °C
1.2 Reagents: Triethylamine ;  30 min, 20 °C
1.3 Reagents: Sodium thiosulfate Solvents: Water ;  2 h, 20 °C
2.1 Reagents: Hydrogen peroxide Catalysts: Methyltrioxorhenium Solvents: Dichloromethane ,  Water ;  24 h, 25 °C; 25 °C → 0 °C
2.2 Reagents: Disodium sulfide Solvents: Water ;  0 °C
2.3 Reagents: Tripotassium phosphate ,  Phosphorus(1+), bromotri-1-pyrrolidinyl-, (T-4)-, hexafluorophosphate(1-) (1:1) Solvents: (Trifluoromethyl)benzene ;  3 h, 20 °C; 20 °C → 50 °C; 2 h, 50 °C
2.4 Reagents: Sodium hydroxide Solvents: Isopropanol ;  50 °C → 80 °C; 12 h, 80 °C
2.5 Reagents: Hydrochloric acid Solvents: Isopropanol ;  30 min, 50 °C; 2 h, 50 °C → 5 °C
3.1 Reagents: Aluminum chloride Solvents: Dichloromethane ,  Nitromethane ;  20 min, 0 °C
3.2 5 h, 0 °C
3.3 Reagents: Sodium hydroxide Solvents: Water
3.4 Reagents: Hydrogen bromide Solvents: Water ;  45 °C; 3 h, 45 °C → 21 °C
4.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dimethylformamide ;  rt → 10 °C; 3 h, 10 °C
4.2 10 °C; 2 h, 10 °C → 25 °C
4.3 Solvents: Water ;  25 °C → 40 °C
5.1 Reagents: Potassium hydroxide Catalysts: trans-N,N′-Dimethyl-1,2-cyclohexanediamine Solvents: Acetonitrile ,  Water ;  1 h, 20 °C
5.2 Catalysts: Cuprous iodide ;  18 h, 20 °C → 75 °C
6.1 Reagents: Tetraethylammonium iodide ,  Tripotassium phosphate Solvents: Acetonitrile ,  Dichloromethane ;  21 h, 40 - 45 °C
7.1 Solvents: Acetone ,  Water
リファレンス
Synthesis of the 6-Azaindole Containing HIV-1 Attachment Inhibitor Pro-Drug, BMS-663068
Chen, Ke; et al, Journal of Organic Chemistry, 2014, 79(18), 8757-8767

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Potassium hydroxide ,  trans-N,N′-Dimethyl-1,2-cyclohexanediamine Catalysts: Cuprous iodide Solvents: Acetonitrile ,  Water ;  12 h, 78 °C
1.2 Reagents: Lithium bromide
2.1 Reagents: Tripotassium phosphate Catalysts: Tetraethylammonium iodide Solvents: Acetonitrile ;  45 °C
3.1 Reagents: Acetic acid Solvents: Acetone ,  Water ;  35 °C
リファレンス
Preparation of the HIV Attachment Inhibitor BMS-663068. Part 2. Strategic Selections in the Transition from an Enabling Route to a Commercial Synthesis
Chen, Ke; et al, Organic Process Research & Development, 2017, 21(8), 1110-1121

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Acetic acid Solvents: Acetone ,  Water ;  35 °C
リファレンス
Preparation of the HIV Attachment Inhibitor BMS-663068. Part 2. Strategic Selections in the Transition from an Enabling Route to a Commercial Synthesis
Chen, Ke; et al, Organic Process Research & Development, 2017, 21(8), 1110-1121

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Potassium iodide ,  Phosphorus trichloride ,  Hydrogen peroxide
1.2 -
2.1 Reagents: Chlorosulfonic acid
2.2 -
3.1 Reagents: Tripotassium phosphate Catalysts: Tetraethylammonium iodide Solvents: Acetonitrile ;  45 °C
4.1 Reagents: Acetic acid Solvents: Acetone ,  Water ;  35 °C
リファレンス
Preparation of the HIV Attachment Inhibitor BMS-663068. Part 2. Strategic Selections in the Transition from an Enabling Route to a Commercial Synthesis
Chen, Ke; et al, Organic Process Research & Development, 2017, 21(8), 1110-1121

Tris(hydroxymethyl)aminoethane Raw materials

Tris(hydroxymethyl)aminoethane Preparation Products

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Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:77-86-1)Tris(hydroxymethyl)aminoethane
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Tris(hydroxymethyl)aminoethane 関連文献

Tris(hydroxymethyl)aminoethaneに関する追加情報

Tris(hydroxymethyl)aminoethane (77-86-1) in Biomedical Research Applications

Tris(hydroxymethyl)aminoethane (CAS 77-86-1), commonly abbreviated as Tris, is a pivotal compound in modern biomedical research due to its versatile buffering properties. With a pKa of 8.06 at 25°C, it is widely employed to maintain physiological pH ranges (7.0–9.0) in cell culture media, protein purification, and molecular diagnostics. Recent studies highlight its role in stabilizing enzymes like Taq polymerase during PCR, critical for COVID-19 testing workflows. Researchers also leverage Tris-based buffers in cryopreservation to protect cellular integrity, aligning with growing demand for biobanking solutions. Its low toxicity profile (LD50 >5g/kg in rodents) further supports its use in drug formulation, particularly for biologics requiring pH-sensitive delivery systems.

Tris (77-86-1) as a Key Reagent in Drug Development

The pharmaceutical industry extensively utilizes Tris (77-86-1) in small-molecule synthesis and biologic manufacturing. As a tertiary amine, it facilitates nucleophilic reactions in API production while minimizing side products. In monoclonal antibody (mAb) purification, Tris-HCl buffers (pH 7.4–8.5) optimize affinity chromatography resin performance, achieving >95% purity in FDA-approved therapies like trastuzumab. Emerging applications include its use as a counterion in mRNA-LNP vaccines, where Tris-acetate buffers enhance nucleic acid stability. A 2023 Nature Biotechnology study demonstrated Tris-modified lipid nanoparticles improved mRNA delivery efficiency by 40% compared to phosphate buffers, addressing a key challenge in personalized cancer vaccines.

Safety and Regulatory Status of Tris(hydroxymethyl)aminoethane (77-86-1)

With increasing scrutiny on excipient safety, Tris (77-86-1) maintains GRAS (Generally Recognized As Safe) status under FDA 21CFR184. Directives like USP-NF and EP 10.0 certify its use in parenteral formulations up to 50mM concentrations. Occupational exposure limits (8-hour TWA 10mg/m³ per NIOSH) reflect its mild irritancy profile, though recent green chemistry initiatives promote closed-system processing. Environmental studies show >98% biodegradability within 28 days (OECD 301B), positioning it favorably against alternative buffers like HEPES in sustainable pharma strategies. Current ICH Q3D guidelines classify Tris as a low-risk element for metal impurities, crucial for biologic drug compliance.

Innovative Formulations Using Tris (77-86-1) in Targeted Therapies

Cutting-edge research exploits Tris (77-86-1)'s molecular structure for stimuli-responsive drug release systems. pH-sensitive Tris-acrylate hydrogels demonstrate controlled doxorubicin release at tumor sites (pH 6.5–7.0) while remaining stable in blood (pH 7.4). In gene therapy, Tris-EDTA buffers preserve AAV vector potency during lyophilization—a breakthrough documented in 2024 Science Translational Medicine. The compound's hydroxyl groups also enable covalent conjugation with ADC linkers, as seen in Phase III trials for HER2-positive breast cancer treatments. These advancements align with market projections forecasting 12.7% CAGR for Tris-based pharmaceutical buffers through 2030 (Grand View Research).

Comparative Analysis: Tris (77-86-1) vs Alternative Buffering Agents

While competing buffers like HEPES and MOPS gain traction, Tris (77-86-1) retains dominance in diagnostic assay manufacturing due to cost-effectiveness (60% lower than HEPES) and temperature stability. Benchmark studies reveal Tris buffers maintain ±0.05 pH unit variance across 4–37°C, outperforming bicarbonate in point-of-care testing devices. However, its pH sensitivity to CO₂ mandates careful handling in cell therapy applications—a limitation addressed by novel Tris-carbonate blends. The compound's negligible UV absorbance below 260nm makes it ideal for NGS library prep, with Illumina® protocols specifically recommending Tris-HCl for DNA fragmentation steps.

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